9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
Overview
Description
The compound 9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene is a complex organic molecule characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of an appropriate diketone with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the tetracyclic core: This step involves a series of cyclization reactions, often facilitated by Lewis acids or other catalysts, to form the tetracyclic core structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene: can be compared with similar compounds such as:
- 9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-methylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
- 9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-ethylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of functional groups in This compound makes it particularly interesting for specific research and industrial applications.
Properties
IUPAC Name |
9-(1-ethyl-3-methylpyrazol-4-yl)-13-[5-[(4-propylphenoxy)methyl]furan-2-yl]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N7O2/c1-4-8-21-11-13-22(14-12-21)40-18-23-15-16-27(41-23)30-35-32-29-28(25-17-38(5-2)36-20(25)3)24-9-6-7-10-26(24)34-31(29)33-19-39(32)37-30/h11-17,19H,4-10,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPRYHKHNADMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=NC6=C(CCCC6)C(=C5C4=N3)C7=CN(N=C7C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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